N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenoxy)acetamide
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Overview
Description
N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenoxy)acetamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes a dimethylbenzyl group, an oxadiazole ring, and a methoxyphenoxyacetamide moiety
Preparation Methods
The synthesis of N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the dimethylbenzyl group: This step involves the alkylation of the oxadiazole ring with a 2,4-dimethylbenzyl halide in the presence of a base such as potassium carbonate.
Attachment of the methoxyphenoxyacetamide moiety: This can be done by reacting the intermediate with 3-methoxyphenol and chloroacetyl chloride in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including: 1.
Properties
IUPAC Name |
N-[5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-2-(3-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-13-7-8-15(14(2)9-13)10-19-22-23-20(27-19)21-18(24)12-26-17-6-4-5-16(11-17)25-3/h4-9,11H,10,12H2,1-3H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKPTGYKLOOQJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2=NN=C(O2)NC(=O)COC3=CC=CC(=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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